molecular formula C16H16BrN3O2S B3006521 (Z)-2-(4-bromobenzoyl)-N-(4-ethoxyphenyl)hydrazinecarbimidothioic acid CAS No. 326013-94-9

(Z)-2-(4-bromobenzoyl)-N-(4-ethoxyphenyl)hydrazinecarbimidothioic acid

Cat. No. B3006521
CAS RN: 326013-94-9
M. Wt: 394.29
InChI Key: NHNQKBSZVZWLFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-bromobenzoyl)-N-(4-ethoxyphenyl)hydrazinecarbimidothioic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BBET, and it is a member of the hydrazinecarbimidothioic acid family. BBET is a small molecule that has a molecular weight of 475.47 g/mol and a chemical formula of C19H19BrN3O2S.

Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Activity : A study focused on the synthesis of arylidene-2-(4-(4-methoxy/bromophenyl) thiazol-2-yl) hydrazines and related compounds, revealing moderate to excellent antimicrobial activities against bacterial and fungal strains such as Candida albicans, Cryptococcus neoformans, and Aspergillus flavus (Bharti et al., 2010).

Anticancer Evaluation

  • Anticancer Properties : Another investigation synthesized 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, which were evaluated for anticancer activity against a panel of 60 cell lines across nine cancer types, demonstrating potential anticancer efficacy (Bekircan et al., 2008).

Antihypertensive α-Blocking Agents

  • Synthesis and Pharmacological Screening : Research on the synthesis of thiosemicarbazides, triazoles, and Schiff bases has shown promising antihypertensive α-blocking activity with low toxicity, indicating potential applications in managing hypertension (Abdel-Wahab et al., 2008).

Urease Inhibition and Antioxidant Activities

  • Urease Inhibition and Antioxidant Studies : A study synthesized a series of 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones and their derivatives, showing excellent urease inhibition activity surpassing the standard drug, alongside potent antioxidant activities, highlighting their potential in medicinal chemistry (Hanif et al., 2012).

properties

IUPAC Name

1-[(4-bromobenzoyl)amino]-3-(4-ethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2S/c1-2-22-14-9-7-13(8-10-14)18-16(23)20-19-15(21)11-3-5-12(17)6-4-11/h3-10H,2H2,1H3,(H,19,21)(H2,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNQKBSZVZWLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-bromobenzoyl)-N-(4-ethoxyphenyl)hydrazinecarbimidothioic acid

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